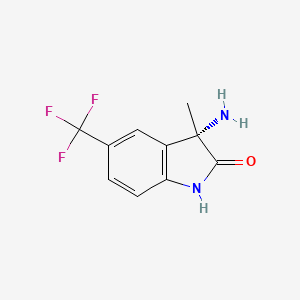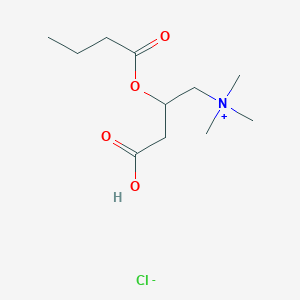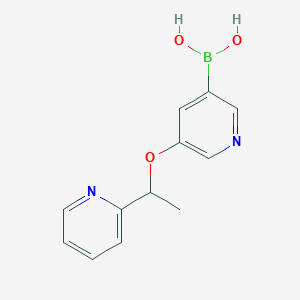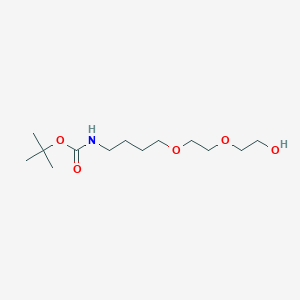
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate is an organic compound with the molecular formula C13H27NO6. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 4-(2-(2-hydroxyethoxy)ethoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagent used.
Scientific Research Applications
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
Tert-butyl (4-(2-(2-hydroxyethoxy)ethoxy)butyl)carbamate is unique due to its specific structure, which includes multiple ethoxy groups and a carbamate functional group. This structure provides the compound with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C13H27NO5 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]butyl]carbamate |
InChI |
InChI=1S/C13H27NO5/c1-13(2,3)19-12(16)14-6-4-5-8-17-10-11-18-9-7-15/h15H,4-11H2,1-3H3,(H,14,16) |
InChI Key |
MMLMNBLVMDVXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


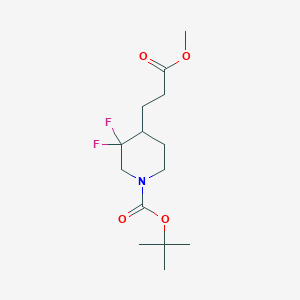

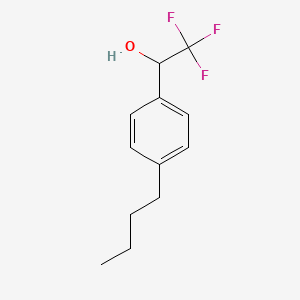
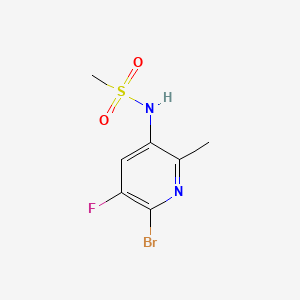
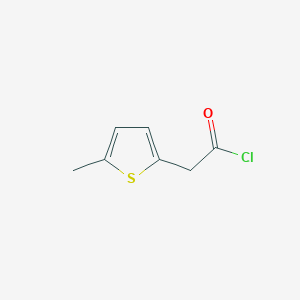
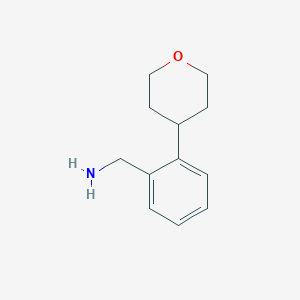
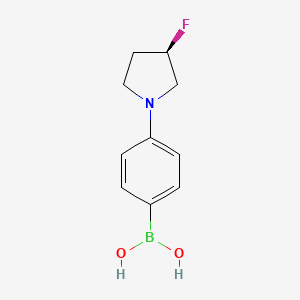
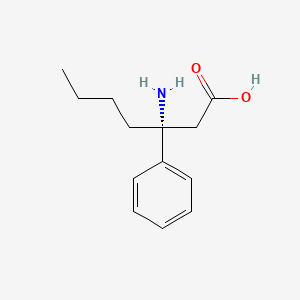
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

